Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)-
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Overview
Description
Oxamide is an organic compound with the formula (CONH2)2 . It is a white crystalline solid that is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . It is the diamide derived from oxalic acid . The specific compound “Oxamide, N-furfuryl-N’-(2,4-dimethylphenyl)-” is a derivative of Oxamide.
Synthesis Analysis
Oxamide is produced from hydrogen cyanide, which is oxidized to cyanogen, which is then hydrolyzed . It can also be prepared from formamide by glow-discharge electrolysis . A detailed synthesis process of N-nitrated oxamides has been described in a research paper . The oxamides formed by condensation reactions were subsequently nitrated to form the corresponding dinitrox-amides .Chemical Reactions Analysis
Oxamide dehydrates above 350 °C releasing cyanogen . Oxamide derivatives form self-assembled monolayers consisting of a hydrogen bonded network . N,N’-substituted oxamides are supporting ligands for the copper-catalyzed amination and amidation of aryl halides .Physical And Chemical Properties Analysis
Oxamide is a white crystalline solid . It has a density of 1.667 g/cm3 . It has a melting point of 122 °C and decomposes above 350 °C . It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .Scientific Research Applications
- Research Findings :
Slow-Release Nitrogen Fertilizer in Agriculture
Biological Sensing Based on ICT Effect
Safety and Hazards
Future Directions
The main application of Oxamide is as a substitute for urea in fertilizers . It hydrolyzes (releases ammonia) very slowly, which is sometimes preferred vs the quick release by urea . It is also used as a stabilizer for nitrocellulose preparations . It finds use in APCP rocket motors as a high-performance burn rate suppressant . The use of oxamide in concentrations of 1-3 wt% has shown to slow the linear burn rate while having minimal impact on propellant specific impulse . N,N’-substituted oxamides are supporting ligands for the copper-catalyzed amination and amidation of aryl halides . These applications suggest potential future directions for the use of Oxamide and its derivatives.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYQQNVPZJPLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxamide, N-furfuryl-N'-(2,4-dimethylphenyl)- |
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